An In-Depth Technical Guide to 8-Oxo-decanoic Acid: Chemical Properties, Structure, and Scientific Context
An In-Depth Technical Guide to 8-Oxo-decanoic Acid: Chemical Properties, Structure, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Oxo-decanoic acid, a member of the oxo-fatty acid class, represents a molecule of growing interest at the intersection of chemistry and biology.[1][2] While its direct biological roles are still under active investigation, its structural similarity to biologically significant molecules, including its amino-derivatives which are components of histone deacetylase (HDAC) inhibitors, positions it as a key compound for further study.[3][4][5][6] This guide provides a comprehensive overview of the chemical properties, structure, and potential relevance of 8-oxo-decanoic acid, offering a foundation for researchers and drug development professionals.
Physicochemical Properties
The physicochemical properties of 8-oxo-decanoic acid are crucial for its handling, formulation, and biological activity. Due to a lack of extensive experimental data in publicly available literature, the following table combines computed data from reliable chemical databases with expected properties based on its structure and comparison with related fatty acids.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1][2] |
| Molecular Weight | 186.25 g/mol | PubChem[1][2] |
| IUPAC Name | 8-oxodecanoic acid | PubChem[1][2] |
| CAS Number | 3006-51-7 | PubChem[1][2] |
| Appearance | Expected to be a solid or oil at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents | Inferred from fatty acid properties |
| pKa | Estimated to be around 4-5 | Inferred from carboxylic acid moiety |
| XLogP3-AA | 1.6 | PubChem (Computed)[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1][2] |
Chemical Structure and Spectroscopic Analysis
The structure of 8-oxo-decanoic acid features a ten-carbon aliphatic chain with a carboxylic acid group at one end and a ketone group at the C-8 position. This bifunctional nature dictates its chemical reactivity and potential biological interactions.
Structure:
Caption: 2D structure of 8-Oxo-decanoic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons in its aliphatic chain. Protons alpha to the carbonyl group (at C-7 and C-9) would be deshielded and appear as triplets. The protons of the terminal methyl group (C-10) would appear as a triplet further upfield. The protons adjacent to the carboxylic acid group (at C-2) would also be deshielded. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be characterized by two downfield signals corresponding to the carbonyl carbons of the ketone (around 205-220 ppm) and the carboxylic acid (around 170-185 ppm).[7] The remaining eight carbon signals of the aliphatic chain would appear in the upfield region (10-60 ppm).[7]
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two strong absorption bands in the carbonyl region. The C=O stretch of the carboxylic acid would appear as a broad band around 1700-1725 cm⁻¹, while the C=O stretch of the ketone would be a sharper band around 1715 cm⁻¹.[8] A very broad O-H stretching band from the carboxylic acid dimer would also be prominent in the region of 2500-3300 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for ketones, such as alpha-cleavage and McLafferty rearrangement, would be expected.[6][9] Alpha-cleavage on either side of the C-8 carbonyl would lead to characteristic fragment ions.
Synthesis Approaches
A direct, high-yield synthesis of 8-oxo-decanoic acid is not well-documented in publicly accessible literature. However, synthetic routes to its close analog, L-2-amino-8-oxodecanoic acid, have been developed and offer a potential starting point for adaptation.[1][3][4][5][6] One such convergent approach starts from readily available chiral precursors like L-glutamic acid or (S)-allylglycine.[4][6]
Conceptual Synthetic Workflow (based on related syntheses)
The following diagram illustrates a plausible, albeit conceptual, multi-step synthesis that could be adapted to produce 8-oxo-decanoic acid. This approach involves the coupling of two key fragments.
Caption: Conceptual synthetic workflow for 8-oxo-decanoic acid.
Causality Behind Experimental Choices: The choice of a convergent synthesis allows for the independent preparation of two key fragments, which can improve overall yield and allow for modularity in synthesizing analogs. The use of protecting groups for the carboxylic acid and any other functional groups is crucial to prevent side reactions during the coupling and modification steps. The final hydrogenation and hydrolysis steps are standard procedures for removing protecting groups and reducing any double bonds introduced during the coupling reaction.
Biological and Pharmaceutical Relevance
The biological significance of 8-oxo-decanoic acid is an emerging area of research, largely inferred from the activities of related oxo-fatty acids and its amino-derivative.
Role in Histone Deacetylase (HDAC) Inhibition
The most well-defined biological context for a closely related molecule comes from the study of L-2-amino-8-oxodecanoic acid, which is a key structural component of apicidins.[3] Apicidins are a class of cyclic tetrapeptides that act as inhibitors of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in gene regulation, and their inhibition is a validated strategy in cancer therapy. The 8-oxo group of the amino acid side chain is thought to be important for the inhibitory activity of these natural products.[3]
Potential Roles of Oxo-Fatty Acids
Oxo-fatty acids, as a class, are involved in a variety of biological processes. They can be formed through enzymatic or non-enzymatic oxidation of fatty acids and can act as signaling molecules.[10] Some oxo-fatty acids have been shown to possess antimicrobial and anti-inflammatory properties.[10] The presence of both a ketone and a carboxylic acid functional group allows for diverse chemical interactions within a biological system, suggesting that 8-oxo-decanoic acid could participate in metabolic pathways or act as a modulator of protein function.
The following diagram illustrates the potential, though not yet fully elucidated, biological context of 8-oxo-decanoic acid.
Caption: Potential biological context of 8-oxo-decanoic acid.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area. Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
8-Oxo-decanoic acid is a molecule with significant potential for further research, particularly in the fields of medicinal chemistry and drug development. While a comprehensive experimental characterization is still needed, its structural features and the biological activity of its amino-derivative provide a strong rationale for its investigation as a potential signaling molecule, metabolic intermediate, or a scaffold for the design of novel therapeutics. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
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Taddei, M., et al. (2005). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors. The Journal of Organic Chemistry, 70(23), 9335-9342. [Link]
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PubChem. (n.d.). 8-Oxo-decanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2-Amino-8-oxodecanoic Acids (Aodas) Present in Natural Hystone Deacetylase Inhibitors | Request PDF. Retrieved from [Link]
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PubMed. (2005). Synthesis of 2-amino-8-oxodecanoic acids (Aodas) present in natural hystone deacetylase inhibitors. National Library of Medicine. Retrieved from [Link]
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PubChem. (n.d.). 8-Oxo-decanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. Retrieved from [Link]
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Cyberlipid. (n.d.). Oxo fatty acids. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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SciSpace. (2006). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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PubMed Central. (2011). The biological significance of ω-oxidation of fatty acids. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Keto acid - Wikipedia. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2020). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
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MiMeDB. (n.d.). 13C NMR Spectrum (1D, 600 MHz, H2O, predicted) (MMDBc0047809). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]
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ResearchGate. (2025). Mass Spectra of β-Keto Esters. Retrieved from [Link]
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Indian Academy of Sciences. (1995). A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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